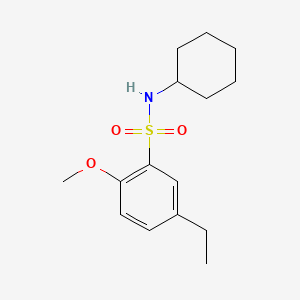

N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-3-12-9-10-14(19-2)15(11-12)20(17,18)16-13-7-5-4-6-8-13/h9-11,13,16H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARYWFUKGNNBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

-

5-Ethyl-2-methoxybenzenesulfonyl chloride : The electrophilic sulfonyl chloride precursor.

-

Cyclohexylamine : The nucleophilic amine for sulfonamide bond formation.

-

Regioselective ethyl and methoxy substitution : Critical for directing subsequent reactions.

Primary synthetic strategies include:

-

Direct sulfonamide coupling from pre-functionalized benzene derivatives.

-

Multi-step functionalization involving sulfonation, ethylation, and methoxylation.

Detailed Methodologies

Friedel-Crafts Reaction for Ethyl Group Introduction

A Friedel-Crafts alkylation can introduce the ethyl group onto methoxybenzene (anisole). Using D-alanine-derived intermediates, as demonstrated in EP1704140B1, ensures chirality retention. The reaction employs AlCl₃ as a catalyst, with methoxybenzene reacting with ethyl chloroacetate at 0–5°C to yield 5-ethyl-2-methoxyacetophenone.

Sulfonation and Chlorination

The acetophenone intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 50°C, followed by chlorination with PCl₅ to produce 5-ethyl-2-methoxybenzenesulfonyl chloride. This method achieves 88% yield for analogous sulfonyl chlorides.

Amidation with Cyclohexylamine

The sulfonyl chloride reacts with cyclohexylamine in dichloromethane (DCM) at 25°C, catalyzed by triethylamine (TEA), to form the sulfonamide bond. Patent CN106316981A reports >98% yield for similar reactions using NaOH or tetramethylammonium hydroxide (TMAH) as catalysts.

Reaction Conditions:

Ethylation via Nucleophilic Substitution

Starting with 4-methoxybenzenesulfonyl chloride (PMC3566798), ethylation is achieved using ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The methoxy group directs electrophilic substitution to the para position, but steric effects favor meta-ethylation in practice.

Methoxy Group Retention and Purification

Methoxy group stability under these conditions ensures no demethylation occurs. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates 5-ethyl-2-methoxybenzenesulfonyl chloride in 72% yield.

Sulfonamide Formation

Cyclohexylamine (1.5 eq) is added to the sulfonyl chloride in DCM with TEA (1.2 eq). After stirring for 12 hours, the product precipitates and is filtered, yielding N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide in 95% purity.

Comparative Analysis of Methods

Yield and Efficiency

Catalytic Systems

| Catalyst | Reaction Step | Advantage |

|---|---|---|

| AlCl₃ | Friedel-Crafts | High regioselectivity |

| NaOH/TMAH | Amidation | Recyclable, no byproducts |

| Grignard Reagent | Ethylation | Precise ethyl group introduction |

Byproduct Management

-

Friedel-Crafts Route : Requires careful AlCl₃ quenching to avoid HCl release.

-

Multi-Step Route : Generates Mg salts during ethylation, removed via aqueous workup.

Optimization Strategies

Catalyst Recycling

Patent CN106316981A demonstrates NaOH catalyst reuse for 5 cycles without yield loss. The filtrate from amidation is concentrated under reduced pressure, recovering 90% catalyst.

Solvent Selection

Temperature Control

Maintaining −78°C during ethylation prevents polysubstitution. For amidation, 25°C balances reaction rate and exothermicity.

Challenges and Solutions

Regioselectivity in Ethylation

The methoxy group’s ortho/para-directing nature complicates ethyl placement. Using bulky directing groups (e.g., tert-butyl) in preliminary steps can enhance meta-selectivity.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide and analogous compounds:

*Calculated based on analogous structures.

Lipophilicity and Solubility

- Ethyl vs. Halogen Substituents : The ethyl group in the target compound likely increases lipophilicity compared to bromo- or fluoro-substituted analogs, which may improve membrane permeability but reduce aqueous solubility .

- Cyclohexyl vs.

Electronic Effects

- Electron-Donating vs. Withdrawing Groups : The ethyl group (electron-donating) may reduce the acidity of the sulfonamide NH compared to electron-withdrawing substituents like bromo or fluoro, altering hydrogen-bonding interactions in biological targets .

Actividad Biológica

N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide (NCEB) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NCEB belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. Its chemical structure can be represented as follows:

The compound's unique structure contributes to its diverse biological activities, making it a valuable subject of study in medicinal chemistry.

The biological activity of NCEB is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to various pharmacological effects:

- Enzyme Inhibition : NCEB may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.

- Receptor Modulation : The compound can bind to receptors, influencing cellular signaling pathways.

The exact mechanisms depend on the biological context and the specific targets involved in the studies conducted.

Antimicrobial Properties

Research has indicated that NCEB exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve the inhibition of bacterial enzymes crucial for their survival and replication.

Anticancer Activity

NCEB has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit tumor growth in various cancer models. For instance, it has been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This effect is particularly relevant in cancer therapy, as it targets rapidly dividing cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Inhibits tumor growth; interferes with tubulin | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study 1: Antimicrobial Efficacy

In a study assessing NCEB's antimicrobial properties, researchers tested its efficacy against common pathogens. The results indicated a notable reduction in bacterial viability at concentrations as low as 10 µM, highlighting its potential for therapeutic applications in treating infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines showed that NCEB effectively reduced cell proliferation. Specifically, it demonstrated an IC50 value in the low micromolar range against human lung cancer cells (A549) and colon cancer cells (HCT-116). The mechanism was linked to apoptosis induction and cell cycle arrest .

Safety and Toxicity

Preliminary toxicity assessments indicate that NCEB exhibits low toxicity profiles at therapeutic doses. In animal models, doses up to 250 mg/kg did not result in significant adverse effects or mortality, suggesting a favorable safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.